1-Methyl-1H-indole-5,6-diol
CAS No.: 4821-00-5
Cat. No.: VC1610845
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4821-00-5 |
|---|---|
| Molecular Formula | C9H9NO2 |
| Molecular Weight | 163.17 g/mol |
| IUPAC Name | 1-methylindole-5,6-diol |
| Standard InChI | InChI=1S/C9H9NO2/c1-10-3-2-6-4-8(11)9(12)5-7(6)10/h2-5,11-12H,1H3 |
| Standard InChI Key | VXOSJAYSAUDUOR-UHFFFAOYSA-N |
| SMILES | CN1C=CC2=CC(=C(C=C21)O)O |
| Canonical SMILES | CN1C=CC2=CC(=C(C=C21)O)O |
Introduction
Chemical Properties and Structure
1-Methyl-1H-indole-5,6-diol consists of an indole ring system with a methyl group attached to the nitrogen atom at position 1 and hydroxyl groups at positions 5 and 6 of the benzene portion of the indole structure. This chemical arrangement confers unique properties that distinguish it from other indole derivatives and influences its behavior in various chemical and biological systems.
Physical Properties
The physical and chemical properties of 1-Methyl-1H-indole-5,6-diol are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Formula | C9H9NO2 |
| Molecular Weight | 163.17 g/mol |
| CAS Number | 4821-00-5 |
| Density | 1.3 g/cm³ |
| Boiling Point | 376°C at 760 mmHg |
| Flash Point | 181.2°C |
| LogP | 1.58950 |
| Polar Surface Area (PSA) | 45.39000 |
| Index of Refraction | 1.629 |
| Exact Mass | 163.06300 |
These physicochemical properties indicate that 1-Methyl-1H-indole-5,6-diol is a relatively stable compound with moderate lipophilicity (as indicated by its LogP value) and a high boiling point, suggesting potential thermal stability under standard conditions .
Structural Characteristics
1-Methyl-1H-indole-5,6-diol features a bicyclic structure with distinctive functional groups that contribute to its chemical behavior. The compound can be characterized by several key structural features:
The molecule consists of a benzene ring fused with a pyrrole ring, forming the indole core structure. The nitrogen atom in the pyrrole portion is methylated, which distinguishes this compound from the unmethylated 5,6-dihydroxyindole. The presence of two hydroxyl groups at positions 5 and 6 creates a catechol-like moiety on the benzene ring, which is likely to confer potential antioxidant properties and reactivity to the molecule .
The N-methylation affects the electronic distribution throughout the molecule, potentially altering its reactivity, solubility, and binding affinity compared to its non-methylated counterpart. The adjacent hydroxyl groups enable hydrogen bonding capabilities, which may influence intermolecular interactions and solubility characteristics in various solvents .
Comparative Analysis with Related Compounds
Structural Comparison with 5,6-Dihydroxyindole
The key structural difference between 1-Methyl-1H-indole-5,6-diol and 5,6-dihydroxyindole is the presence of a methyl group on the nitrogen atom of the indole ring in the former. This comparison is illustrated in the table below:
| Compound | Chemical Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| 1-Methyl-1H-indole-5,6-diol | C9H9NO2 | 163.17 g/mol | Methylated nitrogen; hydroxyl groups at positions 5 and 6 |
| 5,6-Dihydroxyindole | C8H7NO2 | 149.15 g/mol | Non-methylated nitrogen; hydroxyl groups at positions 5 and 6 |
The addition of the methyl group in 1-Methyl-1H-indole-5,6-diol produces several important effects on the molecule's properties. It increases the lipophilicity of the compound, potentially enhancing membrane permeability in biological systems. The methylation also prevents the indole NH from acting as a hydrogen bond donor, which alters the molecule's hydrogen bonding pattern. Additionally, the methyl group may confer enhanced metabolic stability by protecting the nitrogen from certain enzymatic reactions .
Biological Properties of Related Compounds
While specific information about the biological activities of 1-Methyl-1H-indole-5,6-diol is limited in the search results, insights can be gained by examining the reported activities of the structurally similar 5,6-dihydroxyindole.
5,6-Dihydroxyindole has been documented to possess broad-spectrum antimicrobial properties, including antibacterial, antifungal, antiviral, and antiparasitic activities. It has also demonstrated cytotoxic effects against various pathogens . These biological activities suggest potential applications in antimicrobial research and development.
Experimental studies on 5,6-dihydroxyindole have shown dose-dependent cytotoxic effects. For instance, pretreatment of Sf9 cells with 1.0 mM 5,6-dihydroxyindole for 4 hours resulted in 97% mortality, with LC50 values of 20.3 μM in buffer and 131.8 μM in culture medium. It has also shown activity against bacteriophages and parasite eggs, with reported LC50 values of 5.6 μM for lambda bacteriophage and 111.0 μM for eggs of the wasp Microplitis demolitor .
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